Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- is an organic compound with the molecular formula C18H21ClO2. It contains 42 atoms, including 21 hydrogen atoms, 18 carbon atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is characterized by its unique structure, which includes two ethoxyphenyl groups attached to a central ethane backbone with a chlorine substituent.
Vorbereitungsmethoden
The synthesis of Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- typically involves the reaction of ethane derivatives with p-ethoxyphenyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they often involve the use of chlorinating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may include large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to form corresponding phenols.
Wissenschaftliche Forschungsanwendungen
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties and potential use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)- can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Known for its use as an insecticide.
1-Chloro-2,2-bis(p-chlorophenyl)ethane: Another chlorinated ethane derivative with different substituents.
Ethane, 1,1-bis(p-chlorophenyl)-: A related compound with different chemical properties and applications
These comparisons highlight the unique structural and functional characteristics of Ethane, 2-chloro-1,1-bis(p-ethoxyphenyl)-, making it distinct in its applications and reactivity.
Eigenschaften
CAS-Nummer |
4957-06-6 |
---|---|
Molekularformel |
C18H21ClO2 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
1-[2-chloro-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H21ClO2/c1-3-20-16-9-5-14(6-10-16)18(13-19)15-7-11-17(12-8-15)21-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
IHCRMCLTUDWETK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.